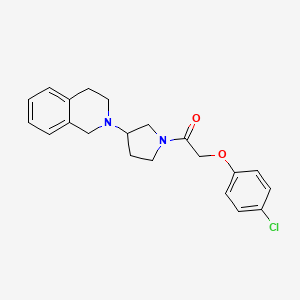
2-(4-chlorophenoxy)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23ClN2O2 and its molecular weight is 370.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-chlorophenoxy)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone is a complex organic molecule that incorporates a 4-chlorophenoxy group and a 3,4-dihydroisoquinoline moiety. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Antimicrobial Activity
Recent studies have indicated that derivatives of the 3,4-dihydroisoquinoline scaffold exhibit significant antimicrobial activity. For instance, a study synthesized various derivatives and found that certain compounds demonstrated superior antioomycete activity against Pythium recalcitrans, outperforming traditional antifungal agents against other phytopathogens .
Table 1: Antimicrobial Activity of Compounds Derived from 3,4-Dihydroisoquinoline
| Compound Name | Activity Type | Pathogen Targeted | Activity Level |
|---|---|---|---|
| Compound A | Antifungal | Pythium recalcitrans | High |
| Compound B | Antibacterial | E. coli | Moderate |
| Compound C | Antifungal | Fusarium spp. | Low |
Antiobesity Potential
Another area of interest is the compound's potential as an antilipase agent. In vitro studies have shown that certain derivatives exhibit promising inhibition of pancreatic lipase, suggesting potential applications in obesity treatment. The best-performing derivative in these studies had an IC50 value significantly lower than the standard Orlistat .
Table 2: Inhibition of Pancreatic Lipase by Compounds
| Compound Name | IC50 (µg/mL) | Reference Compound (Orlistat) IC50 (µg/mL) |
|---|---|---|
| Compound L1 | 158.48 | 120.02 |
| Compound L2 | 501.18 | |
| Compound L3 | 316.22 |
Case Study 1: Synthesis and Evaluation
In a study conducted by Wang et al., derivatives of the 3,4-dihydroisoquinoline scaffold were synthesized and evaluated for their biological activities . The researchers utilized the Castagnoli–Cushman reaction to create a library of compounds, which were then screened for their effectiveness against various pathogens.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to elucidate the interaction between synthesized compounds and target enzymes such as pancreatic lipase. These studies provide insights into the binding affinities and mechanisms by which these compounds exert their biological effects .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c22-18-5-7-20(8-6-18)26-15-21(25)24-12-10-19(14-24)23-11-9-16-3-1-2-4-17(16)13-23/h1-8,19H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVBWCHRYPVVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














